
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which have shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone involves the inhibition of various enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are critical processes for cancer metastasis. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activities, which could be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone in lab experiments is its potent anticancer activity. This compound exhibits a higher efficacy than many other anticancer drugs currently in use. Additionally, this compound exhibits low toxicity, which makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which could affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone. One possible direction is to investigate the synergistic effects of this compound with other anticancer drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and toxicity in animal models. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other diseases, such as inflammatory and oxidative stress-related diseases. Finally, the development of more efficient synthesis methods for this compound could increase its availability for research and clinical use.
合成法
The synthesis of (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone can be achieved through a multi-step process. The first step involves the condensation of 2-aminobenzoyl chloride with 2-amino-5-fluorobenzothiazole to obtain 2-[(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)amino]benzoic acid. This intermediate is then treated with thionyl chloride to obtain 2-[(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)amino]benzoyl chloride. Finally, the reaction of this intermediate with sodium thiadiazole-3-carboxylate yields (6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone.
科学的研究の応用
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
特性
IUPAC Name |
(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3OS/c13-9-3-4-11-8(6-9)2-1-5-16(11)12(17)10-7-14-18-15-10/h3-4,6-7H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISWYYGBGGNLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)N(C1)C(=O)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylaniline](/img/structure/B7531018.png)


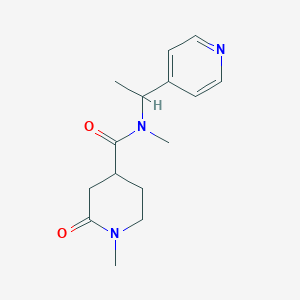
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide](/img/structure/B7531052.png)
![4-[2-Oxo-2-(pyridin-2-ylamino)ethoxy]benzamide](/img/structure/B7531055.png)
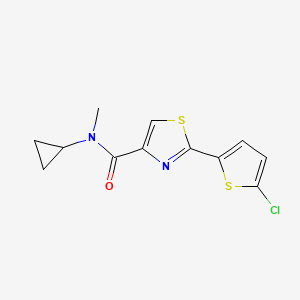
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7531078.png)
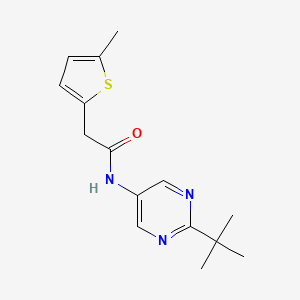
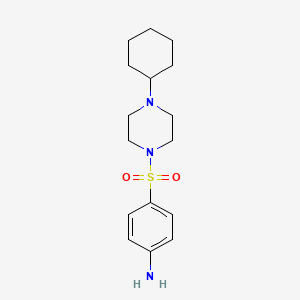
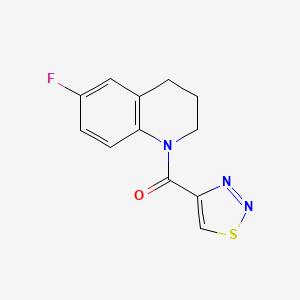
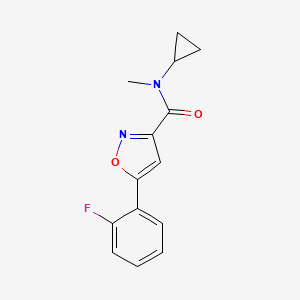
![N-[3-(4-ethylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide](/img/structure/B7531115.png)
![3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7531118.png)